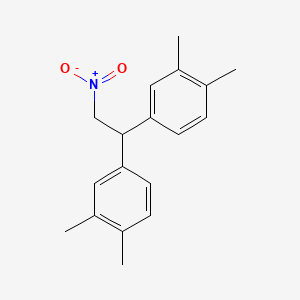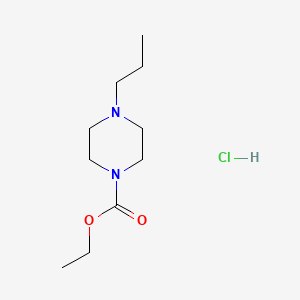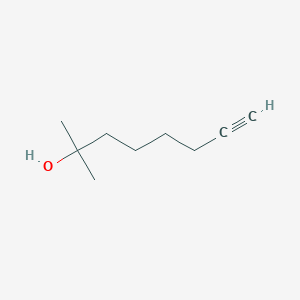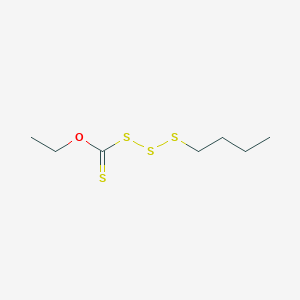silane CAS No. 64166-04-7](/img/structure/B14506638.png)
[(3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane is an organosilicon compound characterized by the presence of a cyclopentene ring substituted with an ethenyl group and a trimethylsilyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane typically involves the reaction of 3-ethenyl-2-methylcyclopent-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-Ethenyl-2-methylcyclopent-1-en-1-ol+Trimethylsilyl chloride→(3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane+HCl
Industrial Production Methods
In an industrial setting, the production of (3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for maximum yield.
Chemical Reactions Analysis
Types of Reactions
(3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl ether group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Compounds with various functional groups replacing the trimethylsilyl ether.
Scientific Research Applications
(3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Potential use in the development of bioactive molecules and drug candidates.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethenyl group can undergo addition reactions, while the trimethylsilyl ether can be cleaved to reveal a hydroxyl group, enabling further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
3-Ethenyl-2-methylcyclopent-1-en-1-ol: The precursor to (3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane.
Trimethylsilyl ethers: A class of compounds with similar silyl ether functional groups.
Uniqueness
(3-Ethenyl-2-methylcyclopent-1-en-1-yl)oxysilane is unique due to the combination of a cyclopentene ring with an ethenyl group and a trimethylsilyl ether
Properties
CAS No. |
64166-04-7 |
|---|---|
Molecular Formula |
C11H20OSi |
Molecular Weight |
196.36 g/mol |
IUPAC Name |
(3-ethenyl-2-methylcyclopenten-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C11H20OSi/c1-6-10-7-8-11(9(10)2)12-13(3,4)5/h6,10H,1,7-8H2,2-5H3 |
InChI Key |
RRNANBCOHZWQMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1C=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


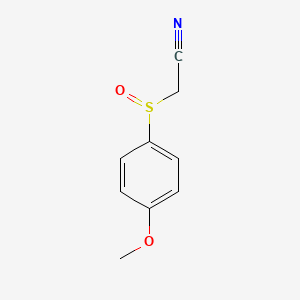
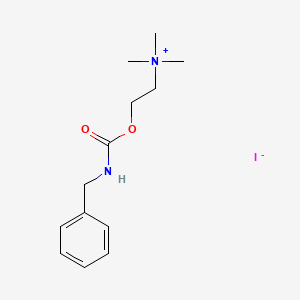

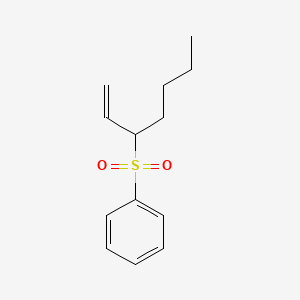

![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B14506593.png)
![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)
